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methoxyphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Ethoxy-4-methoxyphenyl)methanamine is a primary amine of significant interest in
medicinal chemistry and drug development. Its substituted benzylamine scaffold is a key
structural motif in various biologically active compounds. This technical guide provides a
comprehensive overview of the physical and chemical characteristics of (3-Ethoxy-4-
methoxyphenyl)methanamine, including its structural properties, and predicted
physicochemical parameters. Detailed experimental protocols for the determination of key
characteristics are also presented. Furthermore, a common synthetic route and the potential
biological relevance of this class of compounds are discussed and visualized.

Chemical and Physical Characteristics

(3-Ethoxy-4-methoxyphenyl)methanamine, also known as 3-ethoxy-4-methoxybenzylamine,
possesses a unique combination of functional groups that dictate its chemical behavior and
physical properties. The presence of an ethoxy and a methoxy group on the benzene ring,
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along with a primary aminomethyl substituent, influences its polarity, reactivity, and potential for
intermolecular interactions.

Structural and Molecular Data

Property Value Source
(3-Ethoxy-4-

IUPAC Name _ N/A
methoxyphenyl)methanamine
3-Ethoxy-4-

Synonyms ] N/A
methoxybenzylamine

Molecular Formula C10H15NO2 N/A

Molecular Weight 181.23 g/mol N/A

Canonical SMILES CCOC1=C(C=C(C=C1)CN)OC N/A
SEMVGKZMRJJWLJ-

InChl Key N/A

UHFFFAOYSA-N

Physicochemical Properties

Quantitative experimental data for the melting point, solubility, and pKa of (3-Ethoxy-4-
methoxyphenyl)methanamine are not readily available in the cited literature. The boiling point
has been reported, and a predicted pKa value for a closely related compound is available.

Property Value Source
Boiling Point 279.8 °C at 760 mmHg [1]
Melting Point Data not available N/A
Solubility Data not available N/A

pKa (Predicted for a related
6.84 +0.10 [2]
compound)

Experimental Protocols
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This section outlines standard methodologies for the experimental determination of the key

physicochemical properties of (3-Ethoxy-4-methoxyphenyl)methanamine.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Protocol:

Sample Preparation: A small, dry sample of (3-Ethoxy-4-methoxyphenyl)methanamine is
finely powdered.

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3
mm.

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is
raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

Observation: The temperature range from the appearance of the first liquid droplet to the
complete liquefaction of the sample is recorded as the melting point range. A sharp melting
range (typically <1 °C) is indicative of a pure compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a fundamental physical property of a liquid.

Protocol:

Sample Preparation: A small volume (a few milliliters) of (3-Ethoxy-4-
methoxyphenyl)methanamine is placed in a small test tube.

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed inside the test
tube containing the sample. The test tube is then attached to a thermometer.

Heating: The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g.,
mineral oil).
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o Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of
the capillary tube. The heat is then removed, and the liquid is allowed to cool. The
temperature at which the liquid just begins to enter the capillary tube is recorded as the
boiling point.

Determination of Solubility

The solubility of a compound in various solvents provides insight into its polarity and potential
applications in different formulations.

Protocol:

e Solvent Selection: A range of solvents with varying polarities should be tested, including
water, ethanol, dimethyl sulfoxide (DMSO), and chloroform.

e Procedure: To a small, known amount of (3-Ethoxy-4-methoxyphenyl)methanamine (e.g.,
10 mg) in a test tube, the solvent is added portion-wise (e.g., 0.1 mL at a time) with vigorous
vortexing.

o Observation: The solubility is determined by visual inspection. The compound is considered
soluble if a clear, homogeneous solution is formed. The approximate solubility can be
quantified by recording the volume of solvent required to dissolve the known mass of the
compound.

Determination of pKa by Potentiometric Titration

The pKa value is a measure of the acidity of a compound's conjugate acid and is critical for
understanding its ionization state at different pH values.

Protocol:

e Sample Preparation: A precise amount of (3-Ethoxy-4-methoxyphenyl)methanamine is
dissolved in a suitable solvent (e.g., a mixture of water and ethanol) to create a solution of
known concentration.

« Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCI).
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e pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter
as the titrant is added in small increments.

o Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant
added. The pKa is determined from the pH at the half-equivalence point, which is the point
where half of the amine has been protonated.

Synthesis and Reactivity

(3-Ethoxy-4-methoxyphenyl)methanamine can be synthesized via the reductive amination of
its corresponding aldehyde, 3-ethoxy-4-methoxybenzaldehyde. This is a common and efficient
method for the preparation of benzylamines.

Starting Materials
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Caption: A general workflow for the synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine.

The reactivity of (3-Ethoxy-4-methoxyphenyl)methanamine is characteristic of a primary
benzylamine. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic
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properties. The aromatic ring can undergo electrophilic substitution reactions, and the benzylic
C-H bonds can be susceptible to oxidation or functionalization under certain conditions.

Potential Biological Significance

Substituted benzylamines are a prevalent motif in many biologically active molecules and
approved drugs.[3] Their structural features allow them to interact with various biological
targets, including enzymes and receptors.
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Caption: Logical relationships of substituted benzylamines in drug development.

For instance, various substituted benzylamines have been investigated as inhibitors of
enzymes such as monoamine oxidase (MAO) and 17B-hydroxysteroid dehydrogenase type 3
(17B-HSD3).[4][5] Furthermore, the core structure is related to compounds that act as
serotonin-norepinephrine reuptake inhibitors (SNRIs), a class of antidepressants.[6] The
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specific substitution pattern on the benzene ring of (3-Ethoxy-4-
methoxyphenyl)methanamine makes it a valuable candidate for further investigation in drug
discovery programs targeting these and other biological pathways.

Spectral Data Analysis (Predicted and Analogous
Compounds)

Due to the lack of publicly available experimental spectra for (3-Ethoxy-4-
methoxyphenyl)methanamine, this section provides an analysis based on predicted data and
spectra from closely related compounds. This information can serve as a guide for the
characterization of this molecule.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different
types of protons in the molecule.

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm).

Benzylic Protons (-CH2-NH2): A singlet or a multiplet around 3.5-4.5 ppm.

Methoxy Protons (-OCHs): A sharp singlet around 3.8 ppm.

Ethoxy Protons (-OCH2CHs): A quartet for the methylene group around 4.0 ppm and a triplet
for the methyl group around 1.4 ppm.

Amine Protons (-NH2): A broad singlet that can appear over a wide chemical shift range and
may exchange with D20.

3C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information about the carbon skeleton.
o Aromatic Carbons: Multiple signals in the range of 110-160 ppm.
e Benzylic Carbon (-CH2-NHz): A signal around 40-50 ppm.

* Methoxy Carbon (-OCHs): A signal around 55-60 ppm.
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o Ethoxy Carbons (-OCH2CHs): A signal for the methylene carbon around 60-70 ppm and a
signal for the methyl carbon around 15 ppm.

FTIR Spectroscopy (Ahalogous Compounds)

The FTIR spectrum of the related compound 3-ethoxy-4-methoxybenzaldehyde shows
characteristic absorption bands that can be expected to be similar in (3-Ethoxy-4-
methoxyphenyl)methanamine, with the addition of N-H stretching bands.

e N-H Stretch (Amine): A broad absorption in the region of 3300-3500 cm~1.

C-H Stretch (Aromatic and Aliphatic): Absorptions in the range of 2850-3100 cm~1.

C=C Stretch (Aromatic): Peaks around 1500-1600 cm™1.

C-O Stretch (Ether): Strong absorptions in the 1000-1300 cm~1 region.

N-H Bend (Amine): An absorption around 1600 cm™1,

Mass Spectrometry (Predicted Fragmentation)

The mass spectrum of (3-Ethoxy-4-methoxyphenyl)methanamine is expected to show a
molecular ion peak (M*) at m/z = 181. Key fragmentation patterns for benzylamines typically
involve the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a
stable iminium cation.

Conclusion

(3-Ethoxy-4-methoxyphenyl)methanamine is a versatile building block with significant
potential in the development of new therapeutic agents. This guide has summarized its known
and predicted physicochemical properties and provided standardized protocols for their
experimental determination. The outlined synthetic pathway and the discussion of its potential
biological activities highlight the importance of this compound in medicinal chemistry. Further
experimental investigation is warranted to fully characterize this molecule and explore its
therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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